molecular formula C7H8N2O B13095178 3-(Pyrimidin-4-yl)prop-2-en-1-ol

3-(Pyrimidin-4-yl)prop-2-en-1-ol

Cat. No.: B13095178
M. Wt: 136.15 g/mol
InChI Key: FSTKBDCCNONHDS-OWOJBTEDSA-N
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Description

3-(Pyrimidin-4-yl)prop-2-en-1-ol (CAS 2434-58-4) is a versatile chemical intermediate with the molecular formula C 7 H 8 N 2 O and a molecular weight of 136.15 g/mol . Its primary research value lies in its role as a critical precursor in medicinal chemistry, particularly in the synthesis of more complex heterocyclic compounds. For instance, this pyrimidinyl scaffold is featured in patented research for the development of 3-pyrimidin-4-yl-oxazolidin-2-ones, which are investigated as potent inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes . Such inhibitors represent a promising therapeutic approach for treating diseases like acute myeloid leukemia and glioma, giving this compound significant relevance in oncology and drug discovery research . As a handling note, this compound should be treated with care; available safety information suggests it may cause skin and eye irritation . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(E)-3-pyrimidin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C7H8N2O/c10-5-1-2-7-3-4-8-6-9-7/h1-4,6,10H,5H2/b2-1+

InChI Key

FSTKBDCCNONHDS-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=CN=C1/C=C/CO

Canonical SMILES

C1=CN=CN=C1C=CCO

Origin of Product

United States

Synthetic Methodologies for 3 Pyrimidin 4 Yl Prop 2 En 1 Ol and Analogous Structures

Direct Synthesis Approaches to Pyrimidine-Substituted Allylic Alcohols

Direct synthesis methods provide efficient pathways to pyrimidine-substituted allylic alcohols, often by constructing the pyrimidine (B1678525) ring as a key step.

Condensation Reactions for Pyrimidine Ring Formation (e.g., from chalcone (B49325) precursors)

A well-established method for pyrimidine synthesis involves the condensation of chalcones (α,β-unsaturated ketones) with amidine derivatives like guanidine (B92328) or urea. derpharmachemica.compnrjournal.comresearchgate.net Chalcones, which can be synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone, serve as versatile intermediates. pnrjournal.comajchem-a.com The subsequent cyclocondensation with a suitable nitrogen-containing reagent, such as guanidine hydrochloride or thiourea, in the presence of a base like potassium t-butoxide, yields the pyrimidine ring. derpharmachemica.comresearchgate.net This approach allows for the introduction of various substituents onto the pyrimidine core based on the starting chalcone. For instance, thiophene-bearing pyrimidine derivatives have been synthesized from corresponding chalcones. pnrjournal.com

The reaction conditions can be influential; for example, UV irradiation has been reported to provide higher yields in shorter reaction times compared to conventional thermal heating, offering a more environmentally friendly alternative. derpharmachemica.com The general mechanism involves the initial reaction of the chalcone with the amidine, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

A series of chalcone-based pyrimidine derivatives have been synthesized and characterized, demonstrating the versatility of this method. belnauka.by The reaction of 4-imidazolyl acetophenone (B1666503) with substituted aromatic aldehydes yields chalcones that can be converted to pyrimidines by treatment with guanidine hydrochloride. researchgate.net

Multicomponent Reaction Strategies for Pyrimidinyl Propenol Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrimidinyl propenols in a one-pot synthesis. acs.orgrsc.orgmdpi.com These reactions combine three or more starting materials in a single step, avoiding the isolation of intermediates and reducing waste. nih.gov

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This method is highly regioselective and allows for the creation of unsymmetrically substituted pyrimidines. The reaction proceeds through a sequence of condensation and dehydrogenation steps. acs.org MCRs are particularly valuable for generating libraries of diverse compounds for screening purposes. mdpi.com The synthesis of pyrano[2,3-d]pyrimidine derivatives through MCRs often involves Knoevenagel condensation followed by Michael addition and intramolecular cyclocondensation. rsc.orgnih.gov L-proline has been used as an efficient catalyst for the one-pot, three-component synthesis of naphthopyranopyrimidines under solvent-free conditions. iau.ir

Derivatization of Propargyl Alcohol Precursors

Propargyl alcohol (prop-2-yn-1-ol) and its derivatives are valuable precursors for the synthesis of pyrimidines. researchgate.netwikipedia.org Propargyl alcohol itself is a simple, stable alcohol containing an alkyne functional group. wikipedia.org The triple bond provides a reactive site for various transformations.

One approach involves the gold-catalyzed reaction of propargyl alcohols with 3-aminobenzo[d]isoxazoles to form functionalized pyrimidines. researchgate.net Additionally, propargylic hydroxylamines can undergo a NaOH-catalyzed rearrangement to provide β-enaminones, which are useful intermediates for pyrimidine synthesis. organic-chemistry.org The synthesis of primary propargylic alcohols can be achieved from terminal alkynes using various catalytic systems. organic-chemistry.orgrsc.org

Catalytic Systems in the Synthesis of Pyrimidinyl Propenols

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective formation of pyrimidine derivatives.

Transition Metal-Catalyzed Coupling and Annulation Reactions (e.g., Cu(II), Ir(III), Rh(III) catalysis)

Transition metal catalysts are widely employed in the synthesis of pyrimidines due to their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. dntb.gov.uanih.govmdpi.com

Copper (Cu) Catalysis: Copper-promoted reactions are effective for C-N cross-coupling. For instance, the dehydrosulfurative C-N cross-coupling of 3,4-dihydropyrimidin-1H-2-thiones with amines, promoted by copper, yields 2-aminopyrimidine (B69317) derivatives. rsc.org

Iridium (Ir) Catalysis: Iridium pincer complexes have been shown to be highly efficient catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.org

Ruthenium (Ru) Catalysis: A ruthenium hydrido chloride complex supported by a P^N ligand catalyzes the multicomponent synthesis of pyrimidines from alcohol precursors through acceptorless dehydrogenative coupling pathways. acs.org

Iron (Fe) Catalysis: Iron-catalyzed cyclization of α,β-unsaturated ketones and amidines provides a route to highly substituted pyrimidines. mdpi.com

These catalytic systems often offer high yields, good functional group tolerance, and in some cases, opportunities for catalyst recycling. nih.gov

Base-Promoted and Oxidative Methodologies for Carbon-Nitrogen Bond Formation

Base-promoted reactions are fundamental in pyrimidine synthesis. organic-chemistry.org A base-promoted intermolecular oxidation allows for the formation of C-N bonds from the allylic C(sp³)-H and vinylic C(sp²)-H of allyl compounds with amidines, using oxygen as the sole oxidant. organic-chemistry.org This method is advantageous for its use of protecting-group-free nitrogen sources and high atom economy. organic-chemistry.org

An unexpected [5 + 1 + 3] cascade cyclization promoted by NaOH has been reported for the synthesis of benzo researchgate.netresearchgate.netthieno[3,2-d]pyrimidine derivatives from o-nitrochalcones, elemental sulfur, and guanidine. acs.org

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pyrimidine-containing molecules, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and the generation of less hazardous waste.

A notable sustainable approach involves a novel iridium-catalyzed multi-component pyrimidine synthesis. sci-hub.se This method facilitates the selective linkage of alcohols and an amidine equivalent through C-C and C-N bond formation, liberating hydrogen and water as byproducts. sci-hub.se This process is particularly advantageous for creating diversely substituted pyrimidines from readily available alcohol precursors. sci-hub.se The reaction's efficiency is demonstrated in the synthesis of 2,4,5-substituted pyrimidines, where employing two different primary alcohols can lead to very good yields. sci-hub.se

Another green approach focuses on the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of purines and hold significant medicinal interest. nih.gov These solvent-free or glycerol-based methods provide high yields in shorter reaction times without the need for harsh conditions, representing a significant advancement in sustainable chemical manufacturing. nih.govresearchgate.net

The following table summarizes key aspects of these green synthetic methodologies.

Catalyst/SolventStarting MaterialsKey FeaturesReference
Iridium CatalystAlcohols, AmidineMulti-component, liberates H2 and H2O, forms diverse pyrimidines. sci-hub.se
GlycerolAldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea/ThioureaOne-pot, high yield, short reaction time, environmentally benign. researchgate.net

Stereoselective Synthesis of Pyrimidine-Substituted Allylic Alcohols

The synthesis of chiral allylic alcohols, including pyrimidine-substituted variants, is of great importance as these molecules are versatile building blocks in organic synthesis. nih.gov Achieving high levels of stereocontrol is a primary objective in these synthetic endeavors.

Regio- and Stereocontrol in Carbometallation Reactions

Carbometallation reactions, particularly those involving organocopper reagents, are powerful tools for the regio- and stereoselective formation of polysubstituted alkenes. nih.govnih.gov The addition of the organocopper species to an alkyne typically proceeds via a syn-addition, which controls the stereochemistry of the resulting vinyl organometallic species. nih.govresearchgate.net

The regioselectivity of the carbocupration of α-heterosubstituted alkynes is highly dependent on the nature of the substituent. nih.govresearchgate.net

Donor substituents (e.g., OR, NR2) generally direct the copper to the β-position relative to the heteroatom. nih.gov

Acceptor substituents (e.g., SR, SO2R, SiMe3) favor the formation of the α-isomer, where the copper is geminal to the heteroatom. nih.gov

This control over regioselectivity is crucial for the synthesis of specific isomers of pyrimidine-substituted allylic alcohols. The table below illustrates the influence of substituents on the regioselectivity of carbocupration reactions.

Substituent TypePosition of Copper AdditionResulting IsomerReference
Donor (e.g., -OR)β to heteroatomβ-isomer nih.gov
Acceptor (e.g., -SO2R)α to heteroatom (geminal)α-isomer nih.gov

Chiral Auxiliary and Asymmetric Catalysis Approaches

To achieve enantiomerically pure or enriched pyrimidine-substituted allylic alcohols, chiral auxiliaries and asymmetric catalysis are employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

One common strategy involves the use of chiral oxazolidinones, as pioneered by Evans, to control the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.org Pseudoephedrine can also serve as a chiral auxiliary, where its stereogenic centers direct the approach of incoming reagents. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach. Chiral ligands complexed to a metal center can create a chiral environment that biases the formation of one enantiomer over the other. For instance, chiral pyridine-containing amino alcohols have been transformed into new ligands for asymmetric allylic alkylation, achieving significant enantiomeric excess. mdpi.com The stereochemical outcome is often dictated by the nucleophilic attack occurring trans to the coordinating nitrogen of the pyridine (B92270) ring in the η³-allylic intermediate complex. mdpi.com

The development of chiral catalysts for the enantioselective addition of organometallic reagents to aldehydes is another key area. acs.org For example, chiral 1,2-disubstituted ferrocenyl amino alcohols have been used to catalyze the addition of dialkylzincs to aldehydes with high enantioselectivity. acs.org

The following table provides examples of chiral auxiliaries and their applications in asymmetric synthesis.

Chiral Auxiliary/LigandReaction TypeKey FeatureReference
OxazolidinonesAlkylation, Aldol ReactionsSets absolute stereochemistry of multiple centers. wikipedia.org
PseudoephedrineAlkylationDiastereoselective addition directed by the methyl group. wikipedia.org
Chiral Pyridine Amino AlcoholsAllylic AlkylationForms enantiomerically enriched products. mdpi.com
Chiral Ferrocenyl Amino AlcoholsAddition of Dialkylzincs to AldehydesCatalytic enantioselective addition. acs.org

Advanced Spectroscopic and Analytical Characterization of 3 Pyrimidin 4 Yl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

To provide a detailed analysis for this section, the following experimental data would be required:

¹H NMR spectrum to determine chemical shifts and coupling constants of the protons.

¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

2D NMR spectra (COSY, HSQC, HMBC, NOESY) to establish connectivity and spatial relationships between atoms.

Variable temperature NMR studies for any potential dynamic processes.

Without these spectra, any attempt to predict the chemical shifts, coupling constants, and correlations would be purely theoretical and would not meet the requirement for an article based on detailed research findings.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A detailed analysis would involve the assignment of each proton in the 3-(Pyrimidin-4-yl)prop-2-en-1-ol molecule to a specific resonance in the ¹H NMR spectrum. This would include the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz) which provide information about the connectivity of neighboring protons. A data table summarizing these findings would typically be included.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

This subsection would focus on the ¹³C NMR spectrum, assigning each carbon atom in the molecule to a specific chemical shift. The different chemical environments of the carbon atoms in the pyrimidine (B1678525) ring, the propenol side chain, and the alcohol group would result in distinct resonances. A data table listing the assigned chemical shifts for each carbon would be a key component of this section.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Advanced 2D NMR techniques are crucial for the unambiguous structural confirmation of a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to establish the connectivity within the propenol chain and the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the propenol side chain to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is important for determining the stereochemistry and conformation of the molecule.

Dynamic NMR Studies for Conformational Dynamics

If this compound were to exhibit any dynamic processes, such as restricted rotation around single bonds, variable temperature NMR studies could be employed to investigate these conformational dynamics. This would involve recording NMR spectra at different temperatures to observe any changes in the line shape of the signals, which can provide information about the energy barriers of these processes.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected vibrations would include:

O-H stretching of the alcohol group.

C-H stretching and bending of the aromatic pyrimidine ring and the alkene group.

C=C and C=N stretching of the pyrimidine ring and the alkene.

C-O stretching of the alcohol.

A data table listing the observed absorption frequencies (in cm⁻¹) and their corresponding functional group assignments would be presented.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. The analysis of this compound by Raman spectroscopy would reveal characteristic vibrational frequencies associated with its pyrimidine core and its propenol substituent.

While the specific Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from studies on pyrimidine and its derivatives. researchgate.netresearchgate.net The spectrum is anticipated to be dominated by the vibrational modes of the pyrimidine ring. Key vibrational signatures for pyrimidine include ring stretching and breathing modes. researchgate.netacs.org Peaks in the Raman spectrum exhibit non-uniform shifts when pyrimidine transitions from a liquid to a solid state, which can be attributed to weak C-H···N interactions. researchgate.net

For this compound, specific assignments would include:

Pyrimidine Ring Vibrations: Strong bands corresponding to the C-C and C-N stretching vibrations within the aromatic ring.

Alkene Vibrations: A characteristic C=C stretching mode from the prop-2-en-1-ol side chain.

Alcohol Vibrations: C-O and O-H stretching and bending modes from the primary alcohol group.

C-H Vibrations: Aromatic and aliphatic C-H stretching and bending modes.

Theoretical calculations, often performed alongside experimental work, can aid in the precise assignment of these vibrational modes. nih.gov The selective excitation of specific vibrational modes can be achieved by tuning the wavelength of the incident laser to be in resonance with the molecule's electronic transitions, a technique known as resonance Raman spectroscopy. nih.govaip.org

Table 1: Expected Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrimidine Ring Ring Stretching 1300-1600
Pyrimidine Ring Ring Breathing 900-1100
C=C (Alkene) Stretching 1640-1680
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-3000
O-H (Alcohol) Stretching 3200-3600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₈N₂O, corresponding to a monoisotopic mass of approximately 136.06 Da. nih.gov

In a typical electron impact mass spectrometry (EI-MS) experiment, the molecular ion peak (M⁺) would be observed at m/z 136. The fragmentation of pyrimidine derivatives often involves the initial loss of substituents followed by the decomposition of the heterocyclic ring. sapub.org For this compound, the fragmentation pathways are expected to involve:

Loss of a hydroxyl radical (•OH): Leading to a fragment ion at m/z 119.

Loss of a water molecule (H₂O): Resulting in an ion at m/z 118.

Cleavage of the propenol side chain: This could lead to the formation of a pyrimidinyl cation at m/z 79 or other characteristic fragments.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself, yielding smaller ions characteristic of the diazine structure. sapub.org

A study on the fragmentation of related pyrimidinethiones and thiazolo[3,2-a]pyrimidines showed that the pyrimidine ring is generally more stable than attached heterocyclic rings during fragmentation. sapub.org High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Proposed Formula Calculated m/z
[M]⁺ C₇H₈N₂O 136.06
[M-OH]⁺ C₇H₇N₂ 119.06
[M-H₂O]⁺ C₇H₆N₂ 118.05

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the reviewed literature, analysis of related pyrimidine derivatives allows for predictions of its likely solid-state architecture. iucr.orgmdpi.com

Pyrimidine derivatives have been observed to crystallize in various space groups, with monoclinic and triclinic systems being common. iucr.orgresearchgate.netmdpi.com The crystal packing is typically stabilized by a network of intermolecular interactions, including:

Hydrogen Bonding: The hydroxyl group of the propenol side chain and the nitrogen atoms of the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are expected to play a significant role in the supramolecular assembly. iucr.org

π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. redalyc.org

Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds and separating isomers. The analysis of pyrimidine derivatives is frequently performed using reversed-phase HPLC (RP-HPLC). researchgate.net

A typical HPLC method for this compound would involve a C18 or C8 silica (B1680970) gel column. researchgate.net The separation would likely be achieved using a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com Detection is commonly performed using a UV detector, as the pyrimidine ring possesses a strong chromophore. researchgate.netsigmaaldrich.com

This method would be effective for:

Purity Assessment: Quantifying the percentage of the main compound and detecting any impurities from the synthesis or degradation.

Isomeric Analysis: Separating the (E) and (Z) isomers of the prop-2-en-1-ol side chain, should both be present.

Stability Studies: Monitoring the degradation of the compound over time under various conditions.

The retention time of the compound would be a key identifier under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Table 3: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

Parameter Condition
Column C18, 5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Buffer Gradient
Flow Rate 0.5 - 1.5 mL/min
Detector UV (e.g., at 254 or 270 nm) sigmaaldrich.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for verifying the empirical and molecular formula. The molecular formula of this compound is C₇H₈N₂O. nih.gov

The theoretical elemental composition can be calculated from the molecular formula and atomic weights. The experimental values, obtained using a CHN analyzer, are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's stoichiometric purity and proposed formula. researchgate.netresearchgate.net This technique is often reported in the characterization of newly synthesized pyrimidine derivatives. nih.gov

Table 4: Elemental Composition of this compound (C₇H₈N₂O)

Element Symbol Atomic Weight Number of Atoms Total Weight % Composition (Theoretical)
Carbon C 12.011 7 84.077 61.75%
Hydrogen H 1.008 8 8.064 5.92%
Nitrogen N 14.007 2 28.014 20.59%
Oxygen O 15.999 1 15.999 11.76%

| Total | | | | 136.154 | 100.00% |

Chemical Reactivity and Mechanistic Studies of 3 Pyrimidin 4 Yl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol group is a versatile functional handle, susceptible to a range of transformations including oxidation, reduction, esterification, etherification, and various substitution reactions.

Selective Oxidation and Reduction Pathways of the Hydroxyl Group

The selective oxidation of the primary allylic alcohol in 3-(pyrimidin-4-yl)prop-2-en-1-ol to the corresponding α,β-unsaturated aldehyde, 3-(pyrimidin-4-yl)acrolein, is a synthetically valuable transformation. Several reagents are known to effect this conversion efficiently for allylic alcohols without over-oxidation to the carboxylic acid or reaction with the alkene. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly employed for this purpose under mild conditions. nih.gov The use of chromic acid has also been reported for the selective oxidation of allylic alcohols to their corresponding aldehydes. organic-chemistry.org Another approach involves the use of sodium hypochlorite (B82951) on silica (B1680970) gel in the presence of catalytic dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Conversely, selective reduction of the functionalities in this compound can be targeted. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, would be expected to reduce the carbon-carbon double bond to yield 3-(pyrimidin-4-yl)propan-1-ol. For the selective reduction of the α,β-unsaturated carbonyl system that would be formed after oxidation, a Luche reduction (NaBH4, CeCl3) is a standard method to regenerate the allylic alcohol without affecting the double bond. youtube.com The reduction of an ester derivative of the alcohol can also lead to the corresponding saturated alcohol. researchgate.net

Table 1: Examples of Selective Oxidation and Reduction of Allylic Alcohols

Starting Material Reagent/Conditions Product Yield (%) Reference
Substituted homoallylic alcohol Pyridinium chlorochromate (PCC), CH2Cl2 Corresponding carbonyl compound - nih.gov
Geraniol H2O2 (from 2e- WOR), Pt black, Toluene, 60 °C Geranial 86 rsc.org
Benzylic and allylic alcohols NaOCl/Silica gel, DMSO (cat.) Corresponding carbonyl compounds - researchgate.net
Methyl propanoate Sodium, Ethylene glycol Propanol 77 researchgate.net

Esterification and Etherification Reactions of the Alcohol

The hydroxyl group of this compound can readily undergo esterification and etherification. Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method to form the corresponding ester. mdpi.com This reaction is typically reversible. nih.govkhanacademy.org More complex esters can be synthesized via C-H oxidation of terminal olefins in the presence of a carboxylic acid, catalyzed by a Pd(II)/sulfoxide system. nih.gov

Etherification can be achieved through various methods, including the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For allylic alcohols, direct catalytic methods have also been developed. For instance, gold-catalyzed three-component oxidative oxyarylation of alkenes allows for the formation of ethers. nih.gov

Table 2: Examples of Esterification and Etherification of Alcohols

Alcohol Reagent/Conditions Product Type Notes Reference
General Alcohol Carboxylic acid, H+ catalyst Ester Fischer Esterification mdpi.com
Pyromellitic dianhydride 1 equiv. of alcohol, CH2Cl2/triethylamine Monoester anhydride Regioselective esterification nih.gov
Alkenylamine Phenylboronic acid, Methanol, Au catalyst Methoxyarylation product Gold-catalyzed oxidative oxyarylation nih.gov
Terminal olefin Carboxylic acid, Pd(II)/sulfoxide catalyst Allylic ester Direct C-H esterification nih.gov

Allylic Rearrangements and Substitution Reactions (e.g., S-Allylic Alkylation)

Allylic alcohols and their derivatives are prone to allylic rearrangements and substitution reactions, often proceeding through a π-allyl metal complex intermediate, particularly with transition metal catalysts. rsc.org These reactions are valuable for introducing new functional groups at either the α or γ position relative to the original hydroxyl group. sioc-journal.cn

S-Allylic alkylation, a specific type of allylic substitution, would involve the reaction of this compound or an activated derivative with a sulfur nucleophile. While direct S-allylic alkylation of allylic alcohols can be challenging, catalytic methods have been developed. For instance, palladium-catalyzed allylic alkylation of pyrazol-5-ones with allylic alcohols has been reported to be highly efficient and enantioselective. acs.orgnih.gov This suggests that similar catalytic systems could be employed for the S-allylic alkylation of this compound with appropriate sulfur nucleophiles. The direct reaction of allylic alcohols with nucleophiles is considered a green chemical method as it avoids the generation of waste products from leaving groups. sioc-journal.cn

Table 3: Examples of Allylic Substitution Reactions

Substrate Nucleophile/Reagent Catalyst/Conditions Product Type Reference
Allylic carbonate Amine Chiral Iridium complex Branched allylic amine libretexts.org
Allylic alcohol Pyrazol-5-one Pd complex, chiral phosphoramidite (B1245037) ligand Functionalized heterocyclic product acs.orgnih.gov
Allylic alcohol Sulfamic acid Chiral Iridium complex Allylic amine libretexts.org
Allylic alcohol Various nucleophiles Lewis and Brønsted acids C-X (X=C, N, O, S) bond formation sioc-journal.cn

Oxidative Coupling Reactions of Substituted Allyl Alcohols

The alkene moiety in this compound can participate in oxidative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions often involve transition metal catalysts, such as palladium or rhodium. For example, a palladium-catalyzed oxidative coupling of allyl alcohols with anilines has been developed to afford β-amino ketones. acs.org Another example is the Glaser-Eglinton-Hay coupling, which is a self-coupling of a terminal alkyne to form a new carbon-carbon bond using a copper(I) catalyst. youtube.com While this is for alkynes, it demonstrates the principle of oxidative coupling. Oxidative dehydrogenative coupling of alkenyl phenols is another related process. nih.gov

Table 4: Examples of Oxidative Coupling Reactions

Substrate 1 Substrate 2 Catalyst/Conditions Product Type Reference
N-aryl-2-aminopyridine Alkyne [RhCp*Cl2]2, Cu(OAc)2 N-(2-pyridyl)indole acs.org
N-aryl-2-aminopyridine Arylate [RhCp*Cl2]2, Cu(OAc)2 N-(2-pyridyl)quinolone acs.org
Terminal alkyne - Copper(I) chloride, TMEDA Dimerized alkyne youtube.com
Alkenyl phenol - Oxidative dehydrogenative coupling Lignans, neolignans, etc. nih.gov

Transformations of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring (e.g., Bromination, Nitration)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the presence of two electron-withdrawing nitrogen atoms. These reactions typically require harsh conditions and often result in low yields. When substitution does occur, it is directed to the C-5 position, which is the most electron-rich carbon in the ring. The presence of the 4-(prop-2-en-1-ol) substituent, being an alkyl-type group, is not expected to significantly activate the ring towards electrophilic attack.

Bromination: The direct bromination of pyrimidine requires high temperatures. A more practical method involves the bromination of a pyrimidine hydrogen halide salt in an inert aromatic solvent at elevated temperatures. google.com For example, 5-bromopyrimidine (B23866) can be prepared in good yield by reacting the hydrogen halide salt of pyrimidine with bromine. google.com Another method for the bromination of pyrimidine and purine (B94841) nucleosides at the C-5 and C-8 positions, respectively, uses 1,3-dibromo-5,5-dimethylhydantoin. nih.gov

Nitration: The nitration of pyrimidine derivatives is also challenging. Often, strong nitrating agents and forcing conditions are required. For instance, the nitration of some fused pyrimidine systems has been studied using different concentrations of nitric acid. rsc.org The nitration of benzene (B151609) itself requires a mixture of concentrated nitric and sulfuric acids to generate the highly reactive nitronium ion (NO2+) electrophile. youtube.comyoutube.com Given the deactivated nature of the pyrimidine ring in this compound, nitration would likely require similarly strong conditions and would be expected to occur at the C-5 position, if at all.

Table 5: Examples of Electrophilic Aromatic Substitution on Pyrimidine Derivatives

Substrate Reagent/Conditions Product Position of Substitution Reference
Pyrimidine hydrogen halide salt Bromine, Nitrobenzene, 125-135 °C 5-Bromopyrimidine C-5 google.com
Uridine/Cytidine derivatives 1,3-Dibromo-5,5-dimethylhydantoin, aprotic solvent 5-Brominated nucleoside C-5 nih.gov
Fused 5,7-diaminopyrimidine derivative Concentrated nitric acid N-nitrated and ring-opened products - rsc.org
Benzene HNO3, H2SO4 Nitrobenzene - youtube.comyoutube.com

Nucleophilic Substitution and Addition Reactions of Pyrimidine

The pyrimidine ring is known to be π-deficient, rendering it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.com In the case of 4-substituted pyrimidines, the C-4 position is a primary site for nucleophilic substitution, especially if a good leaving group is present. While this compound does not possess a typical leaving group at the C-4 position, the propenol substituent itself can influence the reactivity of the ring.

Nucleophilic addition to the pyrimidine ring can also occur. For instance, strong nucleophiles can add to the C=N bonds of the pyrimidine ring, leading to the formation of anionic intermediates. The stability of these intermediates is a key factor in determining the feasibility of such reactions. stackexchange.com In the context of this compound, the presence of the side chain may sterically hinder or electronically influence the approach of a nucleophile to the pyrimidine core.

A notable reaction is the substitution of a chloro group at the C-4 position of a pyrimidine ring by various nucleophiles. While our subject compound does not have a chloro group, this reaction provides insight into the reactivity of the C-4 position.

Table 1: Examples of Nucleophilic Substitution on 4-Chloropyrimidine Derivatives

Nucleophile Product Reference
Dimethylamine 4-Dimethylamino-2-methylthiopyrimidine-5-carboxylate rsc.org
Sodium phenoxide 4-Phenoxy-2-methylthiopyrimidine-5-carboxylate rsc.org
Sodium thiophenoxide 4-Thiophenoxy-2-methylthiopyrimidine-5-carboxylate rsc.org

These examples demonstrate the susceptibility of the C-4 position to nucleophilic attack.

Ring Opening and Rearrangement Processes of the Pyrimidine Core

The pyrimidine ring, under certain conditions, can undergo ring opening and rearrangement reactions. A well-known example is the Dimroth rearrangement, which typically involves the isomerization of N-substituted 2-aminopyrimidines in the presence of acid or base. ucl.ac.uk This process proceeds through a mechanism involving nucleophilic addition to the pyrimidine ring, followed by ring opening and subsequent ring closure to form a rearranged product. ucl.ac.uk

While the specific conditions for a Dimroth-type rearrangement involving this compound have not been reported, it is conceivable that under basic conditions, intramolecular attack from the deprotonated hydroxyl group of the side chain could initiate a ring transformation. The stability of the resulting intermediates would be crucial in determining the reaction pathway.

Studies on imidazo[1,2-a]pyrimidines have shown that the Dimroth rearrangement can be influenced by pH and substituents on the ring system. ucl.ac.uk These studies support a mechanism involving the addition of a hydroxide (B78521) ion followed by ring opening. ucl.ac.uk

Alkylation and Functionalization of Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are nucleophilic and can be alkylated. The regioselectivity of this reaction is influenced by the substituents on the pyrimidine ring and the nature of the alkylating agent. In some cases, alkylation can occur at one or both nitrogen atoms. researchgate.net For this compound, alkylation would likely occur at the N-1 or N-3 position.

The functionalization of the pyrimidine nitrogen atoms can significantly alter the electronic properties and biological activity of the molecule. For instance, quaternization of the nitrogen atoms can increase the susceptibility of the pyrimidine ring to nucleophilic attack.

Research on the alkylation of 3-alkyl-5-phenyl-3H- stackexchange.commdpi.comresearchgate.nettriazolo[4,5-d]pyrimidin-7(6H)-ones has demonstrated that the position of alkylation on the pyrimidine ring can be controlled by the reaction conditions. researchgate.net

Conjugate Addition Reactions on Related Alpha,Beta-Unsaturated Systems

The α,β-unsaturated alcohol moiety in this compound is a prime site for conjugate addition reactions, also known as Michael additions. In this type of reaction, a nucleophile adds to the β-carbon of the unsaturated system. The electron-withdrawing nature of the pyrimidine ring is expected to enhance the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles.

Studies on 2-chloro-4-vinylpyrimidine derivatives have shown that a variety of N-, O-, S-, and C-centered nucleophiles can undergo conjugate addition across the vinyl group. mdpi.com This provides a strong precedent for the expected reactivity of the propenol side chain in this compound.

Table 2: Examples of Conjugate Addition to 2-Chloro-4-vinylpyrimidine

Nucleophile Product Reference
Butylamine N-(2-(2-chloropyrimidin-4-yl)ethyl)butan-1-amine mdpi.com
Benzylamine N-benzyl-1-(2-chloropyrimidin-4-yl)ethanamine mdpi.com
Methanol 2-chloro-4-(2-methoxyethyl)pyrimidine mdpi.com

These reactions highlight the versatility of the vinyl group in pyrimidine derivatives to act as a Michael acceptor. It is anticipated that similar reactions would occur with this compound, leading to a variety of functionalized pyrimidine derivatives.

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of the aforementioned reactions are generally well-understood. Nucleophilic aromatic substitution on the pyrimidine ring typically proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate, which is influenced by the substituents on the ring, is a key factor in determining the reaction rate. stackexchange.com

The Dimroth rearrangement mechanism involves a sequence of nucleophilic addition, ring opening to an acyclic intermediate, and subsequent ring closure. ucl.ac.uk The specific intermediates will depend on the substrate and reaction conditions.

Conjugate addition reactions to α,β-unsaturated systems proceed via the formation of a resonance-stabilized enolate intermediate. The nucleophile attacks the β-carbon, and the resulting negative charge is delocalized onto the oxygen atom of the carbonyl group (or in this case, the alcohol). Subsequent protonation of the enolate at the α-carbon yields the final product.

Mechanistic studies on the sulfite-catalyzed nucleophilic substitution of thiamin, which contains a pyrimidine ring, have provided evidence for a multistep addition-elimination (SNAE) mechanism rather than a direct S_N2-like displacement. acs.org This involves the initial addition of the nucleophile to the pyrimidine ring, followed by the elimination of the leaving group. This type of mechanistic insight is valuable for predicting the reactivity of other pyrimidine derivatives like this compound.

Computational Chemistry and Theoretical Investigations of 3 Pyrimidin 4 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are pivotal in modern chemistry for predicting molecular structures and electronic properties. These methods can provide insights into the stability, reactivity, and spectroscopic characteristics of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations could, in principle, be used to optimize the geometry of 3-(Pyrimidin-4-yl)prop-2-en-1-ol, providing information on bond lengths, bond angles, and dihedral angles. Such studies would offer a detailed three-dimensional model of the molecule's most stable conformation. However, specific DFT studies on this compound are not present in the available literature.

Semi-Empirical Molecular Orbital Theory Approaches (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster computational alternative to ab initio methods like DFT by incorporating experimental parameters to simplify calculations. These methods are particularly useful for larger molecules. A PM3 calculation for this compound would also yield an optimized geometry and electronic properties, though generally with less accuracy than DFT. Despite the utility of this approach, no specific studies utilizing PM3 for this compound have been reported.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its chemical behavior, including its reactivity and interaction with other molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. For the pyrimidine (B1678525) core, related studies on similar nitrogen-containing heterocycles have shown that the HOMO and LUMO energy levels can be calculated, but specific values for this compound are not documented.

Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. While MEP analysis is a standard computational technique, no such study has been published for this compound.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electronic distribution and bonding characteristics. This information can be useful for understanding intermolecular interactions. The calculation of Mulliken charges is a common feature of computational chemistry packages, but the results of such an analysis for this compound are not available in the current body of scientific literature.

Investigation of Steric and Electronic Effects of Substituents on Reactivity and Conformation

The reactivity and preferred three-dimensional arrangement (conformation) of this compound are intrinsically linked to the electronic properties of the pyrimidine ring and the steric bulk of its substituents. Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in dissecting these interconnected factors.

Electronic Effects: The pyrimidine ring, being an electron-deficient heteroaromatic system, significantly influences the electronic distribution across the entire molecule. The nitrogen atoms in the ring act as electron-withdrawing groups, which can impact the reactivity of the propene chain and the hydroxyl group. Theoretical calculations can quantify this influence through the analysis of molecular orbitals and electrostatic potential maps. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate regions susceptible to electrophilic and nucleophilic attack, respectively.

Substituents on the pyrimidine ring can modulate these electronic properties. Electron-donating groups (EDGs) would be expected to increase the electron density on the ring, potentially altering the reactivity of the side chain. Conversely, electron-withdrawing groups (EWGs) would further decrease the electron density. These electronic perturbations directly affect the molecule's interaction with other reactants and catalysts. chemrxiv.orgrsc.org

Steric Effects: The size and spatial arrangement of substituents on the pyrimidine ring can impose steric hindrance, which affects the molecule's conformational flexibility and the accessibility of its reactive sites. For example, bulky substituents near the propene chain could restrict rotation around the C-C single bonds, favoring certain conformations over others. This can be critical in stereoselective reactions where the orientation of the molecule dictates the stereochemical outcome. mdpi.com

Computational methods can model these steric clashes and predict the most stable conformations. By calculating the potential energy surface as a function of dihedral angles, researchers can identify low-energy conformers and the energy barriers between them.

A hypothetical study on substituted this compound derivatives could yield data such as that presented in the table below, illustrating the interplay of steric and electronic effects on the molecule's properties.

Substituent (R) at C2 of PyrimidineElectronic EffectSteric HindranceCalculated Dipole Moment (Debye)Relative Reaction Barrier (kcal/mol)
-HNeutralLow2.150 (Reference)
-CH₃Electron-DonatingMedium2.30+1.2
-ClElectron-WithdrawingMedium1.85-0.8
-NH₂Strong Electron-DonatingMedium2.55+2.5
-NO₂Strong Electron-WithdrawingHigh1.50-1.5

This table is generated based on established principles of steric and electronic effects and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. nih.gov For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with solvent molecules or other chemical species. nih.gov

In an MD simulation, the motion of every atom in the system is calculated over a series of small time steps, governed by a classical force field. This allows for the observation of large-scale conformational changes, such as the folding and unfolding of molecular chains, and the formation and breaking of intermolecular bonds like hydrogen bonds.

For this compound, an MD simulation in a solvent like water would reveal:

Conformational Sampling: The simulation would explore the full range of accessible conformations, identifying the most populated and therefore most stable shapes of the molecule in solution. This is crucial as the solution-phase conformation can differ significantly from the gas-phase minimum energy structure.

Solvation Shell: The arrangement of water molecules around the solute can be analyzed to understand how the solvent stabilizes different parts of the molecule. The pyrimidine nitrogens and the hydroxyl group are expected to be primary sites for hydrogen bonding with water.

Intermolecular Interactions: When simulating a system with multiple molecules of this compound, MD can predict how they interact with each other. This is important for understanding aggregation, crystallization, and the properties of the material in a condensed phase.

The results of an MD simulation are often visualized through trajectory analysis, which can include plotting key distances, angles, and dihedral angles over time, or by calculating the radial distribution function to understand the local structure of the solvent around the solute.

Simulation ParameterValuePurpose
System1 molecule of this compound in a box of 512 water moleculesTo simulate a dilute aqueous solution
Force FieldAMBERA standard force field for organic molecules
Temperature298 KRoom temperature
Pressure1 atmStandard pressure
Simulation Time100 nsTo allow for sufficient conformational sampling

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Theoretical Studies on Reaction Pathways and Energy Barriers

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, the structures of transition states, and the energy barriers that must be overcome for the reaction to proceed. rsc.org

For example, the oxidation of the alcohol group or an addition reaction across the double bond of this compound can be modeled using DFT. The process involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structure, which is a saddle point on the potential energy surface connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

The energy difference between the transition state and the reactants gives the activation energy or energy barrier of the reaction. A lower energy barrier implies a faster reaction rate. These theoretical studies can be used to predict how substituents on the pyrimidine ring might influence the reaction rate by stabilizing or destabilizing the transition state. rsc.org

Reaction StepCalculated Enthalpy (kcal/mol)Calculated Gibbs Free Energy (kcal/mol)
Reactants0.0 (Reference)0.0 (Reference)
Transition State+25.3+28.1
Products-15.8-12.5

This table illustrates hypothetical energy changes for a reaction involving this compound and is for illustrative purposes.

Derivatives and Analogs of 3 Pyrimidin 4 Yl Prop 2 En 1 Ol: Synthesis and Characterization

Systematic Modification of the Allylic Chain

Modifications to the three-carbon chain connecting the pyrimidine (B1678525) ring and the terminal alcohol group offer a versatile strategy for fine-tuning the molecule's properties. These alterations can influence factors such as conformational flexibility, electronic distribution, and interaction with biological targets.

The introduction of unsaturation in the allylic chain, such as an alkyne in 3-(pyrimidin-4-yl)prop-2-yn-1-ol, can significantly impact the molecule's rigidity and geometry. The synthesis of such alkynic analogs often involves coupling reactions, for instance, the Sonogashira coupling, which utilizes a terminal alkyne and an aryl or vinyl halide. nih.gov

Conversely, creating saturated analogs, where the double bond is reduced to a single bond, increases the conformational flexibility of the side chain. This can be achieved through catalytic hydrogenation of the parent propenol compound. These modifications allow for a systematic exploration of how the degree of unsaturation and the resulting structural rigidity affect the compound's biological activity.

Below is a table summarizing the synthesis of various olefinic and alkynic moieties.

The propenol backbone can be further modified by introducing various substituents. This strategy can lead to changes in steric bulk, electronics, and the potential for new intermolecular interactions. For example, alkyl or aryl groups can be introduced at different positions along the chain. The synthesis of these substituted analogs often requires multi-step sequences, starting from appropriately functionalized building blocks. A convenient method for synthesizing new pyrazolo[1,5-a]pyrimidine (B1248293) derivatives involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles. researchgate.net

Rational Design and Synthesis of Pyrimidine Ring Analogs

Altering the pyrimidine core itself provides another avenue for creating novel analogs with potentially improved properties. This can involve changing the point of attachment of the propenol side chain, substituting the pyrimidine ring with other heterocyclic systems, or functionalizing the pyrimidine moiety directly.

Replacing the pyrimidine ring with other heterocyclic systems can lead to significant changes in the compound's biological profile. Additionally, the pyrimidine ring itself can be functionalized with various substituents to modulate its electronic properties and create new interaction points. This can be achieved through a variety of synthetic methods, including nucleophilic aromatic substitution and cross-coupling reactions. jchemrev.com

Fusing the pyrimidine ring with other rings to create bicyclic or polycyclic systems, such as pyrazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and pyrimido[1,6-a]pyrimidine, significantly expands the accessible chemical space. jchemrev.comnih.gov These fused systems often exhibit distinct biological activities compared to their monocyclic counterparts.

The synthesis of these fused systems typically involves the cyclocondensation of a substituted pyrimidine with a bifunctional reagent. For example, pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through the reaction of 3-aminopyrazole (B16455) with a β-dicarbonyl compound. nih.gov Similarly, various synthetic strategies have been developed for the efficient synthesis of pyrido[2,3-d]pyrimidines. researchgate.net

Below is a table summarizing the synthesis of various fused pyrimidine systems.

Hybrid Compounds Incorporating Other Heterocycles

The molecular hybridization approach, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery to develop novel compounds with potentially enhanced or synergistic biological activities. For derivatives of 3-(pyrimidin-4-yl)prop-2-en-1-ol, this can be achieved by introducing other heterocyclic moieties.

A common synthetic strategy to create such hybrid molecules involves the initial preparation of a functionalized pyrimidine precursor, which can then be coupled with other heterocyclic systems. For instance, a pyrimidine-4-carbaldehyde (B152824) can serve as a key intermediate. This aldehyde can be synthesized through various methods, including the Vilsmeier-Haack reaction on appropriate pyrimidine precursors.

Once the pyrimidine-4-carbaldehyde is obtained, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups flanked by another heterocyclic ring. For example, a Knoevenagel condensation with a heterocyclic ketone can yield a chalcone-like intermediate, which can be further modified.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, are powerful tools for linking the pyrimidine core to other heterocycles. nih.gov For example, a halogenated pyrimidine derivative can be coupled with a heterocyclic boronic acid or an alkene. The resulting coupled product can then be elaborated to introduce the prop-2-en-1-ol side chain.

One illustrative, though not directly involving this compound, example of pyrimidine-based hybrid compounds is the synthesis of pyrimidine-1,3,4-oxadiazole hybrids. These compounds have been investigated for their antimycobacterial activity. The synthesis typically involves the reaction of a pyrimidine-5-carbonyl hydrazine (B178648) with various reagents to form the oxadiazole ring.

Another class of hybrid compounds involves the fusion of a pyrimidine ring with other heterocyclic systems, such as pyrazole, to form pyrazolo[3,4-d]pyrimidines. These fused systems are structurally analogous to purines and have been extensively studied for their diverse biological activities.

Heterocyclic MoietyLinkage TypePotential Synthetic Method
1,3,4-OxadiazoleC-C bondCyclization of a pyrimidine-carbonyl hydrazine derivative
Thiazole (B1198619)C-C bondHantzsch thiazole synthesis from a pyrimidine-thiourea derivative
PyrazoleFused ring systemCondensation of a functionalized aminopyrazole with a β-dicarbonyl compound
Quinoline (B57606)C-C bondSuzuki or Heck coupling of a halopyrimidine with a quinoline boronic acid/alkene

Structure-Property Relationship Studies for Diverse Derivatives

Structure-property relationship (SPR) studies are crucial for understanding how modifications to a chemical structure influence its physicochemical properties and, consequently, its biological activity. For derivatives of this compound, SPR studies would focus on how changes to the pyrimidine ring, the propenol side chain, and any attached heterocyclic moieties affect properties like solubility, lipophilicity, and target binding affinity.

Substitution on the Pyrimidine Ring:

The electronic properties of the pyrimidine ring can be modulated by introducing various substituents at different positions. Electron-donating groups (e.g., -NH2, -OCH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can influence the pKa of the molecule, its hydrogen bonding capacity, and its metabolic stability. For instance, a review of pyrimidine derivatives has shown that the position and nature of substituents greatly influence their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Modification of the Prop-2-en-1-ol Side Chain:

The geometry and flexibility of the prop-2-en-1-ol linker are critical for proper orientation within a biological target's binding site. Key modifications and their potential effects include:

Stereochemistry: The E/Z configuration of the double bond can significantly impact biological activity. The Horner-Wadsworth-Emmons reaction is a valuable tool for stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Alkylation/Arylation: Introduction of substituents on the allylic alcohol carbon or along the alkene chain can affect lipophilicity and steric interactions with the target.

Replacement of the Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. Its replacement with other functional groups (e.g., -NH2, -SH, ethers, esters) would alter the molecule's polarity and hydrogen bonding capabilities.

Influence of the Hybridized Heterocycle:

Applications in Organic Synthesis and Advanced Chemical Development

Role as Versatile Synthetic Intermediates and Precursors

The inherent reactivity of the allylic alcohol and the pyrimidine (B1678525) ring positions 3-(Pyrimidin-4-yl)prop-2-en-1-ol as a promising synthetic intermediate. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation.

Furthermore, the pyrimidine ring itself can undergo various transformations. The nitrogen atoms can be quaternized, and the ring can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This versatility makes the compound a potential starting material for the synthesis of a wide range of more complex pyrimidine derivatives.

Building Blocks for Complex Polycyclic Molecular Architectures

The combination of the pyrimidine ring and the reactive propenol side chain makes this compound a candidate for the construction of fused heterocyclic systems. Intramolecular cyclization reactions, potentially triggered by the manipulation of the allylic alcohol, could lead to the formation of novel polycyclic structures incorporating the pyrimidine ring. Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets.

Although direct examples involving this compound are not readily found in the literature, the synthesis of various fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, often involves precursors with reactive side chains on the pyrimidine core. nih.govnih.gov This suggests a plausible, albeit underexplored, avenue for the application of this specific compound.

Precursors for Further Chemical Transformations and Derivatizations

The functional groups present in this compound allow for a multitude of chemical transformations and derivatizations. The allylic alcohol can be a handle for introducing new functionalities through esterification, etherification, or substitution reactions. The double bond can be functionalized through various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to create complex ring systems.

The pyrimidine ring offers additional sites for modification. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to attach aryl or other groups to the pyrimidine core, a common strategy in the synthesis of bioactive molecules.

Development of Novel Chemical Entities for Diverse Research Applications

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including anticancer agents, antivirals, and antibiotics. The structural features of this compound make it a potential starting point for the development of new chemical entities with diverse biological activities. By modifying the propenol side chain and substituting the pyrimidine ring, a library of novel compounds could be generated for screening in various biological assays.

For example, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as kinase inhibitors for cancer therapy. nih.govnih.gov While not a direct precursor, this compound could potentially be elaborated into structures that mimic the key pharmacophoric features of such inhibitors. The development of novel pyrimidine-based compounds remains an active area of research in the quest for new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 3-(pyrimidin-4-yl)prop-2-en-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation between pyrimidine-4-carbaldehyde and acetylenic alcohols, followed by reduction. Alternatively, Heck coupling between 4-bromopyrimidine and allylic alcohols may be employed. Optimization includes:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions like polymerization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution on the pyrimidine ring .
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm the presence of the allylic alcohol (-CH₂OH) and pyrimidine protons (aromatic δ 8.5–9.0 ppm) .
  • FT-IR : O-H stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 260 nm for pyrimidine absorption) ensures >95% purity.
  • Elemental analysis : Match experimental C, H, N values to theoretical calculations (e.g., C₇H₈N₂O) .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound, particularly regarding E/Z isomerism?

  • Methodological Answer :
  • Steric control : Bulky substituents on the pyrimidine ring favor the E-isomer by hindering rotation around the C=C bond .
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with palladium catalysts induce enantioselectivity in coupling reactions .
  • Analytical differentiation : Use NOESY NMR to distinguish E/Z isomers by spatial proximity of protons .

Q. How does the electronic nature of the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The pyrimidine ring’s electron-deficient nature (due to N-atoms) facilitates nucleophilic aromatic substitution at the 2- and 4-positions. For example:
  • Suzuki-Miyaura coupling : Requires activation of the pyrimidine ring with electron-withdrawing groups (e.g., Cl at position 2) for efficient Pd-catalyzed coupling .
  • Click chemistry : The allylic alcohol moiety can participate in Huisgen cycloaddition with azides, but pyrimidine’s electron deficiency may require Cu(I) catalysis .

Q. What computational methods predict the stability and tautomeric forms of this compound under varying pH conditions?

  • Methodological Answer :
  • DFT calculations (e.g., B3LYP/6-31G* basis set) model tautomerism between enol and keto forms.
  • pKa prediction : Software like MarvinSuite estimates protonation states; the hydroxyl group (pKa ~10–12) and pyrimidine N-atoms (pKa ~1–4) dictate solubility and reactivity .
  • Molecular dynamics : Simulate aqueous stability, identifying hydrogen-bonding interactions with water .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from:
  • Structural variability : Minor substituent changes (e.g., Cl vs. F on pyrimidine) alter binding affinity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
  • Data normalization : Ensure activity is benchmarked against a common control (e.g., doxorubicin) .
    Validate findings via dose-response curves and kinetic studies to confirm reproducibility.

Q. Why do some studies report low catalytic efficiency in reactions involving this compound, while others achieve high turnover?

  • Methodological Answer : Key variables include:
  • Catalyst loading : Pd concentrations >5 mol% may deactivate via nanoparticle formation .
  • Solvent effects : DMSO stabilizes intermediates but can coordinate metals, reducing activity .
  • Oxygen sensitivity : Allylic alcohols are prone to oxidation; inert atmospheres (N₂/Ar) improve yields .
    Replicate conditions with controlled oxygen levels and chelating agents (e.g., EDTA) to isolate variables.

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the antimicrobial potential of this compound derivatives?

  • Methodological Answer :
  • MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity over 24 hours.
  • Synergy studies : Combine with β-lactams or fluoroquinolones to identify potentiation effects .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting kinase inhibition?

  • Methodological Answer :
  • Core modifications : Introduce substituents at pyrimidine C-2 (e.g., Cl, NH₂) to modulate ATP-binding pocket interactions .
  • Side-chain variations : Replace the allylic alcohol with ester or amide groups to enhance membrane permeability.
  • Enzymatic assays : Use purified kinases (e.g., EGFR, CDK2) with fluorescence-based ADP-Glo™ kits for IC₅₀ determination .

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